Liposome -

Liposome

Catalog Number: EVT-1536377
CAS Number:
Molecular Formula: C42H87N2O16P2+
Molecular Weight: 938.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Artificial, single or multilaminar vesicles (made from lecithins or other lipids) that are used for the delivery of a variety of biological molecules or molecular complexes to cells, for example, drug delivery and gene transfer. They are also used to study membranes and membrane proteins.
Sources and Classification

Liposomes can be classified based on their size and number of lipid bilayers:

  • Small Unilamellar Vesicles (SUVs): Typically 20-100 nm in diameter, composed of a single lipid bilayer.
  • Large Unilamellar Vesicles (LUVs): Ranging from 100 nm to 1 µm, also with a single bilayer.
  • Multilamellar Vesicles (MLVs): Comprising multiple bilayers, usually larger than 1 µm.
  • Giant Unilamellar Vesicles (GUVs): Larger than 1 µm, useful for studying membrane properties.
  • Multivesicular Vesicles (MVVs): Containing multiple small vesicles within a larger one.
Synthesis Analysis

Methods of Preparation

Liposomes can be synthesized using various methods, each influencing their characteristics such as size and encapsulation efficiency:

  1. Thin-Film Hydration Method: Involves forming a thin film of lipids in a rotary evaporator, which is then hydrated with an aqueous solution. This method is widely used due to its simplicity and effectiveness in producing MLVs .
  2. Sonication: This technique uses ultrasonic waves to reduce the size of MLVs into SUVs. The process requires careful control of temperature and duration to prevent overheating .
  3. Extrusion: MLVs are forced through polycarbonate membranes with defined pore sizes to achieve uniform liposome sizes. This method is effective for producing LUVs and SUVs .
  4. Microfluidic Techniques: Recent advancements include microfluidic hydrodynamic focusing methods that allow for rapid and controlled liposome formation, leading to highly monodisperse populations .
  5. Ether Injection Method: A lipid solution in ether is injected into an aqueous phase, resulting in spontaneous formation of liposomes upon solvent evaporation. This method can yield heterogeneous populations but is efficient for large-scale production .

Technical Details

The choice of method affects not only the size but also the stability and encapsulation efficiency of the liposomes. For example, the thin-film method generally provides better control over size distribution compared to solvent injection methods.

Molecular Structure Analysis

Structure

Liposomes consist primarily of phospholipids arranged in a bilayer structure that encloses an aqueous core. The hydrophilic heads face outward towards the aqueous environment while the hydrophobic tails face inward, creating a stable barrier.

Data

The molecular structure can be characterized using techniques such as:

  • Transmission Electron Microscopy (TEM): Provides detailed images of liposome morphology.
  • Dynamic Light Scattering (DLS): Measures particle size distribution and polydispersity index.
  • Nuclear Magnetic Resonance (NMR): Analyzes membrane fluidity and phase transitions .
Chemical Reactions Analysis

Reactions

Liposomes can undergo various reactions depending on their composition and the environment:

  • Stability Reactions: Liposomes may aggregate or fuse under certain conditions, which can be monitored by measuring changes in size or zeta potential.
  • Encapsulation Efficiency: The efficiency with which drugs or other compounds are encapsulated within liposomes can be quantified using high-performance liquid chromatography or spectrophotometric methods .

Technical Details

Understanding these reactions is crucial for optimizing liposome formulations for specific applications, such as targeted drug delivery.

Mechanism of Action

Process

Liposomes deliver drugs by encapsulating them within their lipid bilayers or aqueous core. Upon administration, they can interact with biological membranes through fusion or endocytosis:

  1. Fusion: Liposomes merge with cell membranes, releasing their contents directly into the cytoplasm.
  2. Endocytosis: Cells internalize liposomes via vesicular transport mechanisms.

Data

The mechanism's efficiency depends on factors like liposome size, surface charge, and composition, which influence cellular uptake and biodistribution .

Physical and Chemical Properties Analysis

Physical Properties

  • Size: Typically ranges from 20 nm to several micrometers.
  • Shape: Generally spherical but can vary based on preparation methods.
  • Surface Charge: Influences stability and interaction with biological systems; measured as zeta potential.

Chemical Properties

  • Composition: Commonly includes phospholipids such as phosphatidylcholine; may also contain cholesterol to enhance membrane stability.
  • Thermodynamic Properties: Evaluated using differential scanning calorimetry to understand phase transitions and stability under different temperatures .
Applications

Scientific Uses

Liposomes are utilized in various fields:

  • Drug Delivery Systems: Enhancing the solubility and bioavailability of poorly soluble drugs.
  • Vaccine Formulations: Serving as carriers for antigens or genetic material (e.g., mRNA vaccines).
  • Cosmetic Products: Improving skin penetration of active ingredients.
  • Research Tools: Used in studying membrane dynamics and interactions with drugs or biomolecules.
Introduction to Liposomes

Definition and Structural Composition of Liposomes

Liposomes are spherical vesicles characterized by one or more concentric phospholipid bilayers surrounding aqueous compartments. This architecture arises from the amphiphilic nature of phospholipids, where hydrophilic head groups (e.g., phosphatidylcholine, phosphatidylethanolamine) orient toward aqueous phases, while hydrophobic fatty acid tails (e.g., palmitic, stearic, or unsaturated chains) form the bilayer interior. The core components include:

  • Phospholipids: Predominantly phosphatidylcholine (PC) derived from natural sources (soybean, egg yolk) or synthetic sources (dipalmitoylphosphatidylcholine, DPPC). These provide structural integrity and determine bilayer fluidity [1] [7].
  • Sterols: Cholesterol (typically ≤30 mol%) is incorporated to modulate membrane rigidity, permeability, and stability by filling voids between phospholipid chains and restricting their mobility [1] [9].
  • Additives: Polyethylene glycol (PEG)-conjugated lipids create steric barriers ("stealth" effect), while charged lipids (e.g., dicetyl phosphate for negative charge; stearylamine for positive charge) enhance colloidal stability or enable targeted delivery [1] [6].

Table 1: Key Lipid Components in Liposome Formulations [1] [7] [9]

Lipid CategoryExamplesFunction
Natural PhospholipidsSoybean PC, Egg PCBiocompatible backbone; unsaturated chains increase fluidity
Synthetic PhospholipidsDPPC, DSPCHigh transition temperatures (Tm); enhance bilayer stability
SterolsCholesterolReduces permeability; prevents phase separation
Surface ModifiersPEG-DSPE, Stearylamine, Dicetyl PhosphateProlong circulation; enable pH-sensitivity or ligand attachment

Historical Development and Milestones in Liposome Research

Liposome research evolved from fundamental membrane studies to clinical therapeutics:

  • 1961–1965: Alec D. Bangham and colleagues at the Babraham Institute first observed self-assembled lipid vesicles while analyzing phospholipid dispersions via electron microscopy. Their seminal 1964 paper demonstrated ion diffusion across bilayers, establishing liposomes as cell membrane models [4] [8].
  • 1970s: George Gregoriadis pioneered therapeutic applications by encapsulating enzymes (e.g., amyloglucosidase) in liposomes for lysosomal storage disease treatment, demonstrating targeted drug delivery feasibility [2].
  • 1980s–1990s: Key innovations included long-circulating "stealth" liposomes (PEGylation, 1990) and stimuli-responsive designs. The first FDA-approved liposomal drug, Doxil® (doxorubicin HCl, 1995), utilized PEG-DSPE and cholesterol to enhance tumor accumulation via the EPR effect [1] [6].
  • 2000s–Present: Advancements focus on ligand-targeted systems (antibodies, peptides) and nucleic acid delivery (e.g., mRNA COVID-19 vaccines using lipid nanoparticles) [5] [8].

Table 2: Key Milestones in Liposome Development [1] [2] [4]

YearMilestoneSignificance
1964Bangham describes lipid bilayersFoundation of liposome science
1972Gregoriadis proposes enzyme therapyProof-of-concept for drug delivery
1990PEGylated liposomes developedExtended circulation half-life (>72 hrs vs. 2–4 hrs)
1995FDA approves Doxil®First nanomedicine for cancer
2020Lipid nanoparticles in mRNA vaccinesClinical validation for genetic drug delivery

Classification Based on Lamellarity and Size: MLVs, SUVs, LUVs, and MVLs

Liposomes are categorized by lamellarity (bilayer number) and diameter, which dictate drug loading and biological interactions [3] [4]:

  • Multilamellar Vesicles (MLVs):
  • Structure: 5–20 concentric bilayers
  • Size: 500–5,000 nm
  • Advantages: High hydrophobic drug capacity; simple preparation (thin-film hydration)
  • Limitations: Heterogeneous size; low aqueous core-to-lipid ratio
  • Small Unilamellar Vesicles (SUVs):
  • Structure: Single bilayer
  • Size: 20–100 nm
  • Advantages: Deep tissue penetration; suitable for passive tumor targeting (EPR effect)
  • Preparation: Sonication or extrusion

  • Large Unilamellar Vesicles (LUVs):

  • Structure: Single bilayer
  • Size: 100–1,000 nm
  • Advantages: High aqueous core volume (e.g., for hydrophilic drugs like cytarabine in DepoCyt®)
  • Preparation: Reverse-phase evaporation

  • Multivesicular Vesicles (MVVs):

  • Structure: Non-concentric chambers within a single vesicle
  • Size: 1,000–10,000 nm
  • Advantages: Sustained release (e.g., DepoFoam® technology)

Table 3: Liposome Classification and Functional Implications [3] [4] [6]

TypeSize RangeLamellarityEncapsulation EfficiencyPrimary Applications
MLV500–5,000 nmMultilamellarHigh for lipophilic drugsLocalized delivery; depot formulations
SUV20–100 nmUnilamellarLow aqueous volumeSystemic delivery; brain targeting
LUV100–1,000 nmUnilamellarHigh for hydrophilic drugsChemotherapy; gene delivery
MVV1,000–10,000 nmMultivesiculatedIndependent compartmentsSustained-release vaccines

Key Physicochemical Properties: Bilayer Dynamics, Stability, and Amphiphilic Behavior

Bilayer Dynamics and Phase Behavior

Lipid bilayers exhibit thermotropic phase transitions:

  • Gel Phase (Lβ'): Below transition temperature (Tm), hydrocarbon chains are ordered and rigid.
  • Fluid Phase (Lα): Above Tm, chains become disordered and mobile, increasing permeability [9].
  • Ripple Phase (Pβ'): An intermediate state in phosphatidylcholine bilayers.

Factors influencing Tm:

  • Chain Length/Saturation: DPPC (C16:0, Tm = 41°C) vs. unsaturated POPC (Tm = −2°C) [1].
  • Sterols: Cholesterol broadens and abolishes Tm, maintaining fluidity without compromising integrity [9].
  • Additives: Anisic acid-phosphatidylcholine conjugates reduce DPPC’s Tm by 1.8–4.5°C, enhancing fluidity [9].

Table 4: Phase Transition Temperatures of Common Lipids [1] [9]

PhospholipidFatty Acid CompositionTm (°C)Effect of Cholesterol
DPPC (synthetic)C16:0, saturated41.5Broadens transition; eliminates pretransition
Egg PC (natural)Mixed unsaturated−15 to −7Reduces fluidity below Tm
DSPC (synthetic)C18:0, saturated55Increases bilayer rigidity
DOPC (synthetic)C18:1, unsaturated−20Minimally affected

Stability and Environmental Responsiveness

Liposome stability hinges on:

  • Physical Stability:
  • Aggregation prevented by surface charge (zeta potential > |±30 mV|) or PEGylation [3].
  • Lyophilization (freeze-drying) with cryoprotectants (trehalose/sucrose) preserves integrity by replacing water molecules during dehydration [9].
  • Chemical Stability: Antioxidants (e.g., α-tocopherol) inhibit phospholipid peroxidation.
  • Stimuli-Responsiveness: pH-sensitive lipids (e.g., DOPE) fuse with endosomal membranes (pH 5.5–6.5), enabling cytosolic drug release [5] [6].

Amphiphilic Behavior and Drug Encapsulation

The dual hydrophobic/hydrophilic affinity enables versatile drug loading:

  • Hydrophilic Drugs: Encapsulated in aqueous cores (e.g., doxorubicin in Doxil®).
  • Lipophilic Drugs: Intercalated into bilayers (e.g., amphotericin B in AmBisome®) [1] [6].
  • Protein Corona Formation: Serum proteins adsorb onto liposomes in vivo, altering size, charge, and biodistribution. PEGylation mitigates opsonization and extends circulation [3] [6].

Properties

Product Name

Liposome

IUPAC Name

2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid;2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

Molecular Formula

C42H87N2O16P2+

Molecular Weight

938.1 g/mol

InChI

InChI=1S/C36H72NO8P.C6H14NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2;7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h34H,6-33H2,1-5H3;4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/p+1

InChI Key

QJXMNTADRISWDL-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.C(C(COP(=O)(O)OCC(C(=O)O)N)O)O

Synonyms

Liposome
Liposome, Ultra-deformable
Liposome, Ultradeformable
Liposomes
Liposomes, Ultra deformable
Liposomes, Ultra-deformable
Liposomes, Ultradeformable
Niosome
Niosomes
Transferosome
Transferosomes
Ultra-deformable Liposome
Ultra-deformable Liposomes
Ultradeformable Liposome
Ultradeformable Liposomes

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.C(C(COP(=O)(O)OCC(C(=O)O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.